2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide
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Overview
Description
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then undergoes nucleophilic opening and recyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound’s nitrogen-rich structure makes it a candidate for use in energetic materials.
Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or proteins essential for cancer cell survival, leading to apoptosis (programmed cell death) . The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazol-3-yl derivatives: These compounds share a similar triazole ring structure but differ in the position and type of substituents.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can affect their chemical properties and applications.
Uniqueness
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide is unique due to its specific arrangement of the triazole ring and the presence of the amino and propanamide groups
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-(4-aminotriazol-2-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c1-3(5(7)11)10-8-2-4(6)9-10/h2-3H,1H3,(H2,6,9)(H2,7,11) |
InChI Key |
YLDBZPRAXIWSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1N=CC(=N1)N |
Origin of Product |
United States |
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